An In-depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and explore its emerging applications, particularly as a versatile building block in medicinal chemistry.
Introduction to the Indanone Scaffold
The indanone core, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products and pharmacologically active compounds.[1] The inherent reactivity of the ketone and the aromatic ring allows for diverse chemical modifications, making indanones valuable starting materials for the synthesis of complex molecular architectures.
Derivatives of the indanone family have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone core.[1] The versatility of the indanone scaffold continues to inspire the development of novel therapeutic agents.
Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a solid organic compound. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly influences its reactivity and potential for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | N/A |
| Molecular Weight | 225.08 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| CAS Number | Not available | N/A |
Note: Experimental data for the specific properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are not widely available in public databases. The information presented is based on the known properties of its constituent parts and related structures.
Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Strategic Approach
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is logically approached as a two-step process starting from the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone). The key transformation is the selective methylation at the α-carbon (C2) of the ketone.
Step 1: Synthesis of the Precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one
The precursor, 5-bromo-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.[3] This reaction is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid.
Alternatively, a patented method describes the synthesis from 4-(3-chloropropanoyl)bromobenzene using aluminum chloride and sodium chloride at elevated temperatures.[4] The crude product is then purified by recrystallization.[4]
Step 2: α-Methylation of 5-Bromo-2,3-dihydro-1H-inden-1-one
The introduction of a methyl group at the 2-position is achieved through the formation of an enolate followed by reaction with a methylating agent. This is a classic and reliable method for the α-alkylation of ketones.
Conceptual Workflow for α-Methylation:
Caption: Conceptual workflow for the α-methylation of 5-bromo-1-indanone.
Detailed Experimental Protocol (Proposed):
Causality: The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete and rapid deprotonation to form the enolate, minimizing self-condensation side reactions. The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the enolate and prevent undesired side reactions. Methyl iodide is a highly effective and reactive methylating agent for this transformation.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-1-indanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the stirred solution. The reaction mixture is typically stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Methylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar product. The final product's identity and purity must be confirmed by the analytical techniques described in the following section.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The introduction of the methyl group at the 2-position will result in a doublet for the methyl protons and a multiplet for the methine proton at C2.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon will appear downfield, and the aromatic carbons will have distinct chemical shifts due to the influence of the bromo and carbonyl groups.
Expected Mass Spectrometry Data:
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and cleavage of the cyclopentanone ring.
Expected Infrared (IR) Spectroscopy Data:
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The C-Br stretching frequency is expected in the fingerprint region.
Applications in Drug Discovery and Development
While specific biological activity data for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is limited, its structural features make it a highly attractive starting point for the synthesis of novel therapeutic agents.
Role as a Versatile Intermediate:
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] This allows for the introduction of a wide range of substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Potential Therapeutic Targets:
The indanone scaffold is a key component of molecules targeting a range of biological pathways.[2] Research into substituted indanones has shown promise in the development of:
-
Anticancer Agents: Certain indanone derivatives have exhibited cytotoxic effects against various cancer cell lines.[7]
-
Anti-Alzheimer's Agents: The structural similarity to Donepezil suggests that novel derivatives could be explored as acetylcholinesterase inhibitors or for other targets related to neurodegenerative diseases.[1]
-
Enzyme Inhibitors: The rigid bicyclic structure of the indanone core makes it an excellent scaffold for designing specific enzyme inhibitors.
Illustrative Synthetic Utility:
Caption: Synthetic utility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in generating diverse compound libraries.
Safety and Handling
As a brominated organic compound, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of reactive functional groups, provides a powerful platform for the generation of diverse molecular libraries. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
References
-
Koprowska, K., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2454–2481. Available from: [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33895–33917. Available from: [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Available from: [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]
-
Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Available from: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
-
NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available from: [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182–198. Available from: [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33895–33917. Available from: [Link]
-
Cold Spring Harbor Protocols. In vitro Arginine Methylation Assays. Available from: [Link]
-
ResearchGate. Recent developments in biological activities of indanones. Available from: [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]
-
Alipour, M., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. Available from: [Link]
-
Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Iranian Journal of Chemistry and Chemical Engineering, 29(3), 89-94. Available from: [Link]
-
PubChem. 5-bromo-2,3-dihydro-1H-indene. Available from: [Link]
-
PubChem. 5-Bromo-1H-inden-2(3H)-one. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]
-
Kurdyukov, S., et al. (2011). DNA Methylation: A Timeline of Methods and Applications. Epigenetics, 6(10), 1183–1195. Available from: [Link]
-
Epigenomics Workshop 2025!. DNA Methylation: Bisulfite Sequencing Workflow. Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
-
Koprowska, K., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2454–2481. Available from: [Link]
-
IDT. Comprehensive methylation profiling from low-input samples using the xGen Methyl-Sequencing Workflow. (2023). Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
-
Paterson, I., & Doughty, V. A. (2003). 1,5-asymmetric Induction in Boron-Mediated Beta-Alkoxy Methyl Ketone Aldol Addition Reactions. Tetrahedron Letters, 44(38), 7027-7030. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]
-
eGyanKosh. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]




